An In-depth Technical Guide to 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Its mesoionic character facilitates crossing cellular membranes, enabling interaction with a wide array of biological targets.[3][4] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest, exhibiting a broad spectrum of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] This guide focuses on a specific derivative, 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine , providing a comprehensive overview of its fundamental properties, a robust synthetic route, and its potential applications in therapeutic research and drug development. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues to provide a predictive and insightful resource for researchers.
Physicochemical and Structural Profile
The molecular structure of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine features a central 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 2-methoxybenzyl group. This substitution pattern is crucial for its potential biological activity and physicochemical characteristics. The methoxy group on the benzyl ring can influence receptor binding and metabolic stability.
Table 1: Predicted Physicochemical Properties of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁N₃OS | Defines the elemental composition and molecular weight. |
| Molecular Weight | 221.28 g/mol | Influences diffusion, bioavailability, and formulation.[8] |
| pKa (most basic) | 3.5 - 4.5 | Affects ionization state at physiological pH, influencing solubility and target interaction. |
| LogP | 1.8 - 2.5 | Indicates lipophilicity, which is critical for membrane permeability and ADME properties. |
| Aqueous Solubility | Low to moderate | Impacts formulation options and bioavailability. |
| Polar Surface Area | ~80 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |
| H-bond Donors | 1 (amine) | Participates in intermolecular interactions with biological targets. |
| H-bond Acceptors | 4 (N, N, O, S) | Participates in intermolecular interactions with biological targets. |
Note: The values in this table are estimations derived from computational models and data from structurally similar compounds, as specific experimental data for this molecule is not widely available.
Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established, with the most common route involving the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[9][10] This approach is efficient and provides a direct pathway to the desired scaffold.
Proposed Synthetic Pathway
The synthesis of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine can be achieved through a one-pot reaction of 2-methoxyphenylacetic acid with thiosemicarbazide in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
Caption: Proposed synthesis workflow for 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine.
Detailed Experimental Protocol
Materials:
-
2-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Cool the flask in an ice bath. Slowly and cautiously add concentrated sulfuric acid (3-5 volumes relative to the carboxylic acid) with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the aromatic protons of the benzyl ring, a singlet for the methylene protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR: Expect distinct signals for the carbons of the thiadiazole ring, the benzyl ring, the methylene carbon, and the methoxy carbon.
-
FT-IR: Look for characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (221.28 m/z) should be observed.
Potential Biological Activities and Therapeutic Applications
Based on the extensive research on structurally related 2-amino-5-benzyl-1,3,4-thiadiazole derivatives, 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine is a promising candidate for various therapeutic applications.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or carbonic anhydrases.[12][13] The presence of the benzyl moiety is often associated with enhanced cytotoxic effects.[14]
Caption: Hypothetical inhibition of a growth factor signaling pathway by the target compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of the compound to inhibit the proliferation of cancer cells.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[6][15] These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[4][16] The mechanism can involve the inhibition of essential microbial enzymes or disruption of the cell wall.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of 5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
5-(2-Methoxy-benzyl)-thiadiazol-2-ylamine represents a molecule of significant interest within the broader class of pharmacologically active 1,3,4-thiadiazole derivatives. Based on extensive literature on analogous compounds, it holds considerable potential as a lead compound for the development of new anticancer and antimicrobial agents. The synthetic route is straightforward, allowing for the generation of sufficient quantities for biological evaluation.
Future research should focus on the actual synthesis and characterization of this compound to confirm its physicochemical properties. Subsequent in-depth biological screening against a wide panel of cancer cell lines and microbial strains is warranted. Further derivatization of the amine group or modification of the benzyl substituent could lead to the discovery of analogues with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.
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